N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide
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Overview
Description
N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide typically involves the reaction of 2-aminobenzimidazole with ethyl bromoacetate, followed by hydrolysis and subsequent acetylation. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate. The process can be summarized as follows:
Step 1: Reaction of 2-aminobenzimidazole with ethyl bromoacetate in the presence of potassium carbonate and DMSO.
Step 2: Hydrolysis of the resulting ester to form the corresponding acid.
Step 3: Acetylation of the acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2,6-dimethylphenoxy)acetamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(4-bromo-3-methylphenoxy)acetamide
Uniqueness
N-(2-(1H-benzimidazol-2-yl)ethyl)acetamide stands out due to its specific structural features and the presence of the acetamide group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit unique binding affinities and selectivities for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C11H13N3O/c1-8(15)12-7-6-11-13-9-4-2-3-5-10(9)14-11/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
VYTQKASBEONUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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